1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often involve photochemical transformations, radical exchange processes, and the use of light without additional additives or catalysts .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through scalable continuous flow processes. These methods allow for the production of gram to kilogram quantities of the compound, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: Used as a bioisostere for phenyl rings, enhancing drug-like properties.
Materials Science: Utilized in the development of novel materials with unique properties.
Chemical Biology: Employed in the study of biological pathways and molecular interactions.
Industrial Chemistry: Used in the synthesis of complex organic molecules for various industrial applications
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate biological pathways and molecular interactions, leading to its effects in medicinal and chemical applications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound with similar structural features.
1-(Chloromethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane: A similar compound with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane: A derivative with a hydroxyl group instead of a bromine atom.
Uniqueness
1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane is unique due to its bromomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications .
Properties
Molecular Formula |
C9H15Br |
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Molecular Weight |
203.12 g/mol |
IUPAC Name |
1-(bromomethyl)-3-propan-2-ylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C9H15Br/c1-7(2)9-3-8(4-9,5-9)6-10/h7H,3-6H2,1-2H3 |
InChI Key |
JREGVQXYDSBBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC(C1)(C2)CBr |
Origin of Product |
United States |
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